molecular formula C7H8ClNO4S B2960468 2,6-Dimethoxypyridine-3-sulfonyl chloride CAS No. 1895027-51-6

2,6-Dimethoxypyridine-3-sulfonyl chloride

Cat. No.: B2960468
CAS No.: 1895027-51-6
M. Wt: 237.65
InChI Key: ZVYQNOAGZOEXPH-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides in Synthetic Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds distinguished by their high reactivity, which makes them indispensable in organic synthesis. fiveable.me The sulfur atom in the sulfonyl chloride group is highly electrophilic, readily undergoing nucleophilic substitution with a wide range of compounds, including alcohols and amines. fiveable.me

This reactivity is most prominently exploited in the formation of sulfonamides (R-SO₂NR₂). The reaction between a sulfonyl chloride and an amine is a robust and efficient method for creating the sulfonamide linkage, a critical functional group in a vast number of therapeutic drugs. fiveable.me This includes well-known classes such as antibiotics, diuretics, and anticonvulsants. The stability and specific geometric properties of the sulfonamide group allow it to act as a key pharmacophore, capable of binding to enzyme active sites.

Furthermore, sulfonyl chlorides react with alcohols to form sulfonate esters, which are excellent leaving groups in substitution and elimination reactions, further broadening their synthetic utility. fiveable.me Their capacity to introduce the sulfonyl group into molecules makes them foundational reagents for creating diverse and complex chemical entities. fiveable.memagtech.com.cn

Role of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in drug design and natural products. nih.govresearchgate.nettandfonline.com Its inclusion in a molecule can significantly influence pharmacological and physicochemical properties. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. sioc-journal.cn

Incorporating a pyridine scaffold can improve a compound's metabolic stability, enhance its permeability across biological membranes, and resolve issues with protein binding. researchgate.net Many FDA-approved pharmaceuticals feature a pyridine core, underscoring its importance in medicinal chemistry. tandfonline.comdovepress.com These drugs span a wide range of therapeutic areas, including cancer, viral infections, and cardiovascular diseases. nih.govdovepress.com The versatility of the pyridine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its biological activity. nih.gov

Positioning of 2,6-Dimethoxypyridine-3-sulfonyl Chloride as a Key Synthetic Intermediate

This compound strategically combines the reactive potential of the sulfonyl chloride group with the advantageous properties of a substituted pyridine scaffold. The two methoxy (B1213986) groups at the 2- and 6-positions are electron-donating, which modulates the electronic character of the pyridine ring and, consequently, the reactivity of the sulfonyl chloride at the 3-position.

This specific arrangement makes it a highly valuable intermediate in multi-step syntheses. A notable application of a related compound, pyridine-3-sulfonyl chloride, is in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related disorders. nih.govfigshare.comgoogle.comnbinno.comleadpharmaceutical.com In synthetic routes to Vonoprazan, the pyridine-3-sulfonyl group is attached to a pyrrole (B145914) core, forming a crucial part of the final active pharmaceutical ingredient. nih.govgoogle.comgoogle.com While not identical, this application highlights the role of pyridinesulfonyl chlorides as essential building blocks for complex, high-value molecules.

The compound this compound offers a pre-functionalized scaffold that allows chemists to introduce a dimethoxypyridine sulfonyl moiety into a target molecule, leveraging both the reactive handle of the sulfonyl chloride and the unique properties of the substituted pyridine ring.

Physicochemical Properties

Below is a table summarizing key physicochemical data for 2,6-Dimethoxypyridine (B38085), the parent scaffold of the title compound. Data for the sulfonyl chloride derivative is less commonly published, but the properties of the parent pyridine provide useful context.

PropertyValue
Chemical Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol sigmaaldrich.com
CAS Number 6231-18-1 sigmaaldrich.com
Form Liquid sigmaaldrich.com
Boiling Point 178-180 °C sigmaaldrich.com
Density 1.053 g/mL at 25 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S/c1-12-6-4-3-5(14(8,10)11)7(9-6)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYQNOAGZOEXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895027-51-6
Record name 2,6-dimethoxypyridine-3-sulfonyl chloride
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Advanced Methodologies for the Synthesis of 2,6 Dimethoxypyridine 3 Sulfonyl Chloride

Regioselective Sulfonylation Approaches to Pyridine-3-sulfonyl Chlorides

The introduction of a sulfonyl chloride group at the C3 position of the pyridine (B92270) ring is a critical step that can be achieved through several strategic approaches. The choice of method often depends on the nature of the substituents already present on the pyridine ring.

Diazotization-Chlorosulfonylation Protocols

A widely utilized method for the synthesis of pyridine-3-sulfonyl chlorides involves the diazotization of 3-aminopyridines followed by a chlorosulfonylation reaction. This two-step process begins with the conversion of the amino group into a diazonium salt, which is subsequently displaced by a sulfonyl chloride group.

The diazotization of substituted 3-aminopyridines is typically carried out using sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures to ensure the stability of the resulting diazonium salt. researchgate.nettpu.rukoreascience.kr The diazonium salt is then subjected to a Sandmeyer-type reaction, where a sulfur dioxide source and a copper catalyst facilitate the introduction of the sulfonyl chloride moiety. organic-chemistry.org

A common procedure involves treating the diazonium salt with a solution of sulfur dioxide in a suitable solvent, often in the presence of a copper(I) or copper(II) chloride catalyst. google.comgoogle.com For instance, a method for synthesizing pyridine-3-sulfonyl chloride involves taking 3-aminopyridine (B143674) as the initial raw material and separating out an intermediate fluoboric acid diazonium salt, which then undergoes a sulfonyl chlorination reaction. google.com This method is noted for its potential for high product content and suitability for industrial scale-up. google.com

The reaction conditions for the diazotization-chlorosulfonylation process are crucial for achieving high yields and minimizing the formation of byproducts. Temperature control is paramount, as diazonium salts are often unstable at elevated temperatures. The choice of acid and solvent can also significantly influence the outcome of the reaction.

Direct Chlorosulfonation Strategies

Direct chlorosulfonation of the pyridine ring offers a more direct route to pyridine-3-sulfonyl chlorides, circumventing the need for a pre-existing amino group. This approach typically involves the reaction of the pyridine derivative with a strong sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid (oleum). researchgate.netorgsyn.org

However, the direct sulfonation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom, which makes it less susceptible to electrophilic attack. Furthermore, controlling the regioselectivity of the sulfonation can be difficult, often leading to a mixture of isomers. Sulfonation of pyridine derivatives and their N-oxides in fuming sulfuric acid has been studied, with 3-hydroxypyridine (B118123) N-oxide being sulfonated at the 2-position. researchgate.net

For substituted pyridines, the directing effects of the existing substituents play a crucial role in determining the position of sulfonation. Electron-donating groups can activate the ring and direct the incoming sulfonyl group to specific positions. In the case of 2,6-dimethoxypyridine (B38085), the two methoxy (B1213986) groups are strong activating groups and would be expected to direct electrophilic substitution to the C3 and C5 positions.

Recent advancements have focused on developing milder and more selective direct C-H sulfonylation methods. One such approach involves the preactivation of the pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. chemistryviews.org This strategy has shown high regioselectivity for the C4 position in pyridine itself, and the choice of base can influence the positional outcome. chemistryviews.org While not directly applied to 2,6-dimethoxypyridine for C3-sulfonylation in the cited literature, this methodology highlights the potential for developing novel site-selective C-H functionalization techniques.

Precursor Synthesis and Functionalization: 2,6-Dimethoxypyridine

The synthesis of the target molecule is contingent upon the availability and efficient functionalization of its precursor, 2,6-dimethoxypyridine.

Synthetic Pathways to 2,6-Dimethoxypyridine

2,6-Dimethoxypyridine can be synthesized through various routes. One common method involves the nucleophilic substitution of a suitable dihalopyridine, such as 2,6-dichloropyridine, with sodium methoxide. This reaction typically proceeds under heated conditions in a solvent like methanol.

Another approach is the Hantzsch pyridine synthesis, which can be adapted to produce substituted pyridines. nih.gov While the direct synthesis of 2,6-dimethoxypyridine via the classical Hantzsch condensation may not be straightforward, modifications and related cyclocondensation reactions can provide access to the core pyridine structure, which can then be further functionalized. beilstein-journals.orgbeilstein-journals.org

2,6-Dimethoxypyridine is also commercially available, which can be a convenient starting point for laboratory-scale synthesis. guidechem.com It is described as a colorless liquid used as a building block in the synthesis of various pharmaceutical compounds. guidechem.com

Site-Selective Introduction of the Sulfonyl Chloride Moiety at the C3 Position

The introduction of the sulfonyl chloride group at the C3 position of 2,6-dimethoxypyridine requires careful consideration of the directing effects of the two methoxy groups. As ortho, para-directing groups, they activate the C3 and C5 positions for electrophilic substitution.

Direct chlorosulfonation of 2,6-dimethoxypyridine with an agent like chlorosulfonic acid would be expected to yield a mixture of 3-sulfonyl and 3,5-disulfonyl derivatives. To achieve site-selective monosulfonylation at the C3 position, controlling the stoichiometry of the sulfonating agent and the reaction conditions is critical.

An alternative strategy involves the introduction of a different functional group at the C3 position that can be later converted to a sulfonyl chloride. For example, a halogen atom could be introduced via electrophilic halogenation, followed by a metal-catalyzed cross-coupling reaction with a sulfur-containing reagent, or conversion to an organometallic species followed by reaction with sulfur dioxide and a chlorinating agent.

Recent developments in C-H functionalization offer promising avenues for the direct and selective introduction of functional groups onto heterocyclic rings. rsc.orgresearchgate.net While specific protocols for the C3-sulfonylation of 2,6-dimethoxypyridine are not extensively detailed in the provided search results, the principles of directed metalation and transition-metal-catalyzed C-H activation could be applied to achieve the desired transformation. researchgate.net For instance, the use of a directing group could facilitate the selective metalation at the C3 position, followed by quenching with a suitable sulfur electrophile.

Optimization of Reaction Conditions and Yields in the Synthesis of 2,6-Dimethoxypyridine-3-sulfonyl Chloride

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include temperature, reaction time, solvent, and the nature and stoichiometry of reagents and catalysts.

For the diazotization-chlorosulfonylation route, starting from 3-amino-2,6-dimethoxypyridine, the optimization would focus on several aspects. The diazotization step requires low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. google.com The subsequent chlorosulfonylation step involves the careful addition of the diazonium salt to a solution containing the sulfur dioxide source and the copper catalyst. The concentration of reactants and the rate of addition can influence the formation of byproducts.

In direct chlorosulfonation methods, controlling the reaction temperature is essential to prevent over-sulfonation and decomposition of the starting material. The molar ratio of the chlorosulfonating agent to the 2,6-dimethoxypyridine substrate must be carefully controlled to favor monosubstitution. The choice of solvent can also play a significant role in modulating the reactivity and selectivity of the reaction.

Continuous flow chemistry has emerged as a powerful tool for optimizing reactions involving hazardous reagents and highly exothermic processes, such as the synthesis of sulfonyl chlorides. rsc.orgresearchgate.net This technology allows for precise control over reaction parameters, leading to improved safety, higher yields, and better product quality.

The table below summarizes key reaction parameters and their typical ranges for the synthesis of pyridine sulfonyl chlorides, which can serve as a starting point for the optimization of the synthesis of this compound.

ParameterDiazotization-ChlorosulfonylationDirect Chlorosulfonation
Temperature 0-10 °C (Diazotization), 20-50 °C (Sulfonylation)0-100 °C
Reaction Time 1-4 hours2-24 hours
Solvent Aqueous acid, Acetic acidChlorinated solvents, Neat
Key Reagents Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper catalystChlorosulfonic acid, Fuming sulfuric acid
Stoichiometry Near stoichiometric amounts of amine and nitriteExcess sulfonating agent for complete conversion

By systematically varying these parameters and analyzing the reaction outcomes using techniques such as HPLC and NMR, optimal conditions for the synthesis of this compound can be established to achieve high yields and purity.

Solvent Effects on Sulfonylation Efficiency

The choice of solvent is paramount in the sulfonylation of pyridine derivatives, as it can significantly influence reaction rates, yields, and even the regioselectivity of the substitution. While specific studies on the direct sulfonylation of 2,6-dimethoxypyridine are not extensively detailed in publicly available literature, the principles governing the sulfonylation of related pyridine compounds offer valuable insights.

The sulfonylation of pyridine rings, an electrophilic aromatic substitution, is sensitive to the polarity and coordinating ability of the solvent. Non-polar solvents may slow down the reaction rate, whereas polar solvents can stabilize the charged intermediates, potentially accelerating the reaction. For instance, in the related synthesis of other pyridine sulfonyl chlorides, solvents such as dichloromethane (B109758) and acetonitrile (B52724) have been utilized. The rate of reaction of benzenesulfonyl chloride with pyridines has been shown to be significantly affected by the composition of solvent mixtures, such as dioxan-water and acetonitrile-water systems. rsc.org

For the chlorosulfonation of the electron-rich 2,6-dimethoxypyridine, an inert solvent that can dissolve the starting material and the sulfonating agent without participating in the reaction is ideal. The methoxy groups on the pyridine ring increase its electron density, making it more reactive towards electrophiles. However, this enhanced reactivity also increases the risk of side reactions. The solvent can play a role in moderating this reactivity.

Solvent TypePotential Effects on SulfonylationExample(s) from related syntheses
Aprotic Non-polar May result in slower reaction rates due to poor stabilization of charged intermediates.Cyclohexane
Aprotic Polar Can accelerate the reaction by stabilizing the arenium ion intermediate. May also influence regioselectivity.Acetonitrile, Dichloromethane
Protic Can solvate the electrophile and potentially deactivate it, but may also facilitate proton removal in the final step.Acetic Acid

Table 1: Potential Solvent Effects on the Sulfonylation of Pyridine Derivatives

Temperature and Stoichiometric Control in Chlorosulfonation

Precise control of temperature and stoichiometry is crucial in the chlorosulfonation of activated pyridine rings like 2,6-dimethoxypyridine to maximize the yield of the desired sulfonyl chloride and minimize the formation of byproducts.

Temperature Control: The chlorosulfonation reaction is typically exothermic. Without effective temperature management, the reaction can become uncontrolled, leading to the formation of undesired isomers, polysulfonated products, or even decomposition of the starting material or product. For electron-rich substrates, the reaction is often carried out at low temperatures, typically between 0°C and room temperature, to control the reaction rate and improve selectivity. In the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine, the diazotization and subsequent sulfonyl chlorination steps are conducted at temperatures ranging from -10°C to 8°C. patsnap.comchemicalbook.com For the direct chlorination of 2-chloropyridine, a much higher temperature of not lower than 160°C is required in the absence of a catalyst. google.com Given the activating nature of the two methoxy groups in 2,6-dimethoxypyridine, a lower reaction temperature would be anticipated for its chlorosulfonation.

Stoichiometric Control: The molar ratio of the substrate to the chlorosulfonating agent (e.g., chlorosulfonic acid) is a critical parameter. An excess of the sulfonating agent can lead to the formation of sulfonic acids or polysulfonated byproducts. Conversely, an insufficient amount will result in incomplete conversion of the starting material. Typically, a slight excess of the chlorosulfonating agent is used to ensure complete reaction. For the sulfonation of benzene (B151609) with chlorosulfonic acid, it has been noted that at least two molar equivalents or more of the reagent are required to form large amounts of the sulfonyl chloride. pageplace.de The optimal stoichiometry must be determined empirically for each specific substrate and reaction conditions.

ParameterImportance in ChlorosulfonationGeneral Conditions for Activated Pyridines
Temperature Controls reaction rate and selectivity; prevents side reactions and decomposition.Low temperatures (e.g., 0-25°C) are generally preferred.
Stoichiometry Determines product yield and purity; excess reagent can lead to byproducts.A slight excess of the chlorosulfonating agent is often optimal.

Table 2: Key Parameters in the Chlorosulfonation of Activated Pyridines

Innovations in Synthetic Techniques for Pyridine Sulfonyl Chlorides

Recent advancements in chemical synthesis are paving the way for more efficient, safer, and environmentally friendly methods for producing pyridine sulfonyl chlorides.

Application of Microchannel Reactor Technology in Sulfonyl Chloride Synthesis

Microchannel reactors, or flow reactors, offer significant advantages over traditional batch reactors for many chemical processes, including sulfonyl chloride synthesis. These reactors are characterized by their small channel dimensions, which provide a high surface-area-to-volume ratio. This leads to enhanced heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. google.com

For exothermic reactions like chlorosulfonation, the superior heat transfer capabilities of microchannel reactors can effectively dissipate the heat of reaction, preventing temperature spikes and reducing the formation of byproducts. This precise temperature control is particularly beneficial for the synthesis of sensitive compounds like this compound.

A patent for the preparation of pyridine-3-sulfonyl chloride describes a method using a microchannel reactor. google.com In this process, 3-aminopyridine undergoes diazotization and subsequent reaction with thionyl chloride in a continuous flow system. The benefits cited include mild reaction conditions, good safety, and high yield. google.com While this example does not specifically involve 2,6-dimethoxypyridine, the principles are transferable. The use of a microchannel reactor could allow for a safer and more controlled sulfonation of the highly reactive 2,6-dimethoxypyridine. The reaction temperature in the microchannel reactor for the synthesis of pyridine-3-sulfonyl chloride was controlled between 0 to 10 °C. google.com

Feature of Microchannel ReactorsAdvantage for Sulfonyl Chloride Synthesis
High Surface-Area-to-Volume Ratio Excellent heat and mass transfer.
Precise Temperature Control Minimizes side reactions and improves safety for exothermic processes.
Short Residence Times Can increase throughput and potentially suppress degradation of unstable intermediates.
Enhanced Safety Smaller reaction volumes reduce the risk associated with hazardous reagents and reactions.
Scalability Easily scalable by numbering up the microreactors.

Table 3: Advantages of Microchannel Reactor Technology

Green Chemistry Principles in Sulfonyl Chloride Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of sulfonyl chlorides has traditionally involved reagents like phosphorus pentachloride and thionyl chloride, which can be hazardous and generate significant waste.

Modern approaches are exploring more environmentally benign alternatives. For instance, a patented green chemical synthesis method for 3-pyridinesulfonyl chloride avoids acylation reagents like phosphorus pentachloride and phosphorus oxychloride. patsnap.comgoogle.com This method utilizes a diazotization-substitution reaction sequence under mild conditions, which shortens the reaction time and increases the product yield to over 80%. patsnap.com The process involves reacting 3-aminopyridine to form a diazonium salt, which then undergoes a substitution reaction in an aqueous solution of sulfurous acid, followed by extraction and distillation. google.com

Another green approach involves electrochemical methods. An electrochemical meta-C-H sulfonylation of pyridines has been reported, which uses nucleophilic sulfinates and avoids the need for metal catalysts and chemical oxidants. nih.govresearchgate.net Although this method has not been specifically applied to 2,6-dimethoxypyridine, it represents a promising avenue for the sustainable synthesis of pyridine sulfonyl chlorides.

The key tenets of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis, it is a core principle of green chemistry.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Mechanistic Investigations and Reactivity Profiles of 2,6 Dimethoxypyridine 3 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (-SO₂Cl) is inherently electrophilic, a characteristic that defines the reactivity of 2,6-Dimethoxypyridine-3-sulfonyl chloride. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a prime target for attack by electron-rich species, or nucleophiles. The sulfonyl chloride group is considered one of the most effective electrophiles in organic synthesis. researchgate.netnih.gov This pronounced electrophilicity is the driving force for its utility in sulfonylation reactions, such as the formation of sulfonamides and sulfonate esters.

The reaction of sulfonyl chlorides with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur center. Two primary pathways are generally considered: a concerted, Sₙ2-like mechanism, or a stepwise addition-elimination mechanism.

In the concerted Sₙ2-type mechanism , the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously. This process involves a single transition state where the nucleophile-sulfur bond is forming at the same time as the sulfur-chlorine bond is breaking.

Alternatively, the reaction can follow a stepwise addition-elimination pathway . In this mechanism, the nucleophile first attacks the sulfur atom, breaking the S=O pi bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses by reforming the S=O bond and expelling the chloride ion to yield the final product. For most reactions of arenesulfonyl chlorides with amines and alcohols, the mechanism is generally considered to be a concerted process, although the exact nature of the transition state can be influenced by the reactants and conditions. quimicaorganica.orgyoutube.com

The reactivity of the sulfonyl chloride group in this compound is modulated by the electronic properties of the substituted pyridine (B92270) ring.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a significant electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the entire ring system. youtube.comnih.gov By withdrawing electron density from the ring, the nitrogen atom enhances the electrophilicity of the sulfur atom at the 3-position, making it more susceptible to nucleophilic attack compared to a similar benzenesulfonyl chloride.

Methoxy (B1213986) Substituents: The two methoxy groups at the 2- and 6-positions introduce more complex electronic effects. A methoxy group is electron-withdrawing by induction (-I effect) due to the high electronegativity of the oxygen atom, but it is strongly electron-donating by resonance (+R effect) because of the lone pairs on the oxygen atom that can delocalize into the aromatic ring. stackexchange.com

The resonance effect (+R) increases the electron density within the pyridine ring, which would tend to decrease the electrophilicity of the sulfonyl sulfur.

The inductive effect (-I) withdraws electron density from the ring, which would enhance the electrophilicity of the sulfonyl sulfur.

The net electronic influence of the methoxy groups depends on the balance of these opposing effects. Furthermore, the presence of methoxy groups at the positions ortho to the pyridine nitrogen may also introduce steric hindrance, potentially influencing the approach of nucleophiles to the sulfur center.

Reaction Kinetics and Thermodynamic Considerations in Sulfonylation Reactions

The study of reaction kinetics provides quantitative insight into the reaction rates and mechanisms of sulfonylation reactions. Thermodynamic analysis reveals the energy changes that occur during the reaction, including the activation energy required to reach the transition state.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. It is determined experimentally and provides evidence for the reaction mechanism. For many sulfonylation reactions, the process is found to follow second-order kinetics. osti.gov

The rate law is generally expressed as: Rate = k[R-SO₂Cl][Nu]

Where:

k is the second-order rate constant.

[R-SO₂Cl] is the concentration of the sulfonyl chloride.

[Nu] is the concentration of the nucleophile.

To illustrate this method, consider the following hypothetical data for a reaction between a sulfonyl chloride and a nucleophile.

ExperimentInitial [R-SO₂Cl] (M)Initial [Nu] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻³
20.200.104.0 x 10⁻³
30.100.204.0 x 10⁻³

*This table presents hypothetical data for illustrative purposes on how a rate law is determined and does not represent actual experimental results for this compound.

By comparing experiments 1 and 2, doubling the concentration of the sulfonyl chloride while keeping the nucleophile concentration constant doubles the rate, indicating the reaction is first-order in R-SO₂Cl. Comparing experiments 1 and 3 shows that doubling the nucleophile concentration while keeping the sulfonyl chloride concentration constant also doubles the rate, indicating the reaction is first-order in the nucleophile. This confirms the second-order rate law shown above.

Activation energy (Eₐ) is the minimum energy required for a reaction to occur. It is related to the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which provide deeper insight into the transition state of the reaction.

Enthalpy of Activation (ΔH‡): Represents the change in heat content in going from reactants to the transition state. A positive value indicates that energy is required to reach the transition state.

Entropy of Activation (ΔS‡): Represents the change in disorder in going from reactants to the transition state. For bimolecular reactions like sulfonamide formation, ΔS‡ is typically negative, reflecting the loss of entropy as two reactant molecules combine to form a single, more ordered transition state.

These parameters are determined by studying the temperature dependence of the rate constant (k) using the Arrhenius or Eyring equations. The table below shows representative activation parameters for a related sulfonylation reaction, illustrating the typical thermodynamic profile.

ReactionΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
p-Toluenesulfonyl chloride + Glycolic acid/Pyridine33.5-172
p-Toluenesulfonyl chloride + Lactic acid/Pyridine30.7-178
p-Toluenesulfonyl chloride + Mandelic acid/Pyridine27.9-185

*Data adapted from a kinetic study on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids. quimicaorganica.org This data is presented as a representative example of activation parameters in sulfonylation reactions and is not specific to this compound.

The negative entropy of activation values are characteristic of bimolecular nucleophilic reactions, supporting an associative mechanism where the transition state is more ordered than the reactants. quimicaorganica.org

Regioselectivity and Stereochemical Control in Reactions of this compound

When a sulfonyl chloride reacts with a nucleophile possessing multiple reactive sites or stereocenters, the issues of regioselectivity and stereochemical control become critical.

Regioselectivity refers to the preference for reaction at one position over another. In reactions involving this compound and a nucleophile with multiple potential reaction sites (e.g., a molecule with both an alcohol and an amine group), the outcome is governed by several factors. The intrinsic nucleophilicity of each site plays a major role; for instance, amines are generally more nucleophilic than alcohols. Steric hindrance is also a key determinant. The bulky 2,6-dimethoxypyridyl group may sterically hinder the approach to the sulfur center, leading to a preference for reaction with a less sterically encumbered nucleophilic site. Studies on related 3-substituted dichloropyridines have shown that bulky substituents can direct incoming nucleophiles to the less hindered position on the ring. researchgate.net

Stereochemical control is the ability to influence the stereochemical outcome of a reaction. If this compound reacts with a chiral, enantiomerically pure nucleophile, the bulky nature of the substituted pyridine ring could potentially lead to diastereoselectivity. The steric bulk may favor the formation of one diastereomer over the other by dictating a preferred trajectory of nucleophilic attack. While the 2-pyridinesulfonyl group has been utilized as a stereocontroller in specific synthetic contexts, nih.gov detailed studies on the stereochemical influence of this compound in reactions with chiral substrates are not widely reported in the literature. The stereochemical outcome would likely depend heavily on the specific structures of both the nucleophile and the electrophile.

Steric and Electronic Factors Governing Regioselectivity

The regioselectivity of reactions involving this compound is primarily dictated by the electronic and steric environment of the pyridine nucleus. The two methoxy groups at the 2- and 6-positions are strong electron-donating groups, which significantly influence the electron density distribution within the ring. This electronic enrichment particularly enhances the nucleophilicity of the pyridine nitrogen and the carbon atoms at the ortho and para positions.

The sulfonyl chloride group at the 3-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack and directs incoming nucleophiles. The interplay between the electron-donating methoxy groups and the electron-withdrawing sulfonyl chloride group creates a unique reactivity profile. Nucleophilic attack is generally favored at the sulfur atom of the sulfonyl chloride, leading to substitution of the chloride.

Steric hindrance from the methoxy groups at the 2- and 6-positions can also play a role in directing the approach of reactants. For instance, bulky nucleophiles may face steric impediment, potentially influencing the rate and outcome of the reaction.

Table 1: Influence of Substituents on the Reactivity of the Pyridine Ring

Substituent PositionSubstituentElectronic EffectInfluence on Regioselectivity
2-OCH₃Electron-donatingActivates the ring, directs ortho and para
6-OCH₃Electron-donatingActivates the ring, directs ortho and para
3-SO₂ClElectron-withdrawingDeactivates the ring, electrophilic center at sulfur

Rationalizing Observed Selectivity through Mechanistic Postulates

The reactions of this compound with nucleophiles are generally postulated to proceed through a nucleophilic substitution mechanism at the sulfur atom. A plausible mechanistic pathway involves the initial attack of a nucleophile on the electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the departure of the chloride leaving group, resulting in the formation of a new derivative such as a sulfonamide or sulfonate ester.

In reactions with certain nitrogen nucleophiles, particularly in the context of C-H functionalization of other pyridine derivatives, an alternative mechanism has been proposed. This involves an initial N-sulfonylation of the pyridine nitrogen to form a pyridinium (B92312) salt. This activation can then facilitate subsequent reactions, such as deprotonation at an adjacent activated position. While not directly studied for this compound, this mechanistic postulate provides a framework for understanding its potential reactivity in specific contexts.

Stability and Degradation Pathways of this compound in Varied Environments

The stability of this compound is a critical consideration for its storage and handling. Like many sulfonyl chlorides, its stability is influenced by environmental factors, particularly moisture.

Hydrolytic Stability and Mitigation Strategies

This compound is susceptible to hydrolysis in the presence of water. The lone pair of electrons on the oxygen atom of a water molecule can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of the corresponding 2,6-dimethoxypyridine-3-sulfonic acid and hydrochloric acid. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts.

The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis, as the compound may precipitate from aqueous mixtures. acs.org

Table 2: General Hydrolysis of Aryl Sulfonyl Chlorides

ReactantProductConditions
Ar-SO₂Cl + H₂OAr-SO₃H + HClPresence of moisture

To mitigate hydrolysis, it is imperative to store this compound in a dry, inert atmosphere. Handling of the compound should be performed under anhydrous conditions, and exposure to atmospheric moisture should be minimized. The use of desiccants and inert gases like nitrogen or argon during storage and in reaction setups is a common and effective mitigation strategy.

Pathways for Decomposition and Byproduct Formation

The primary pathway for the decomposition of this compound is through hydrolysis, as detailed above. The major byproduct of this process is 2,6-dimethoxypyridine-3-sulfonic acid.

In the presence of other nucleophiles, a variety of byproducts can be formed depending on the reaction conditions. For example, in the presence of alcohols, the corresponding sulfonate esters may be formed as byproducts if the alcohol is not the intended reactant. Similarly, reactions with amines can lead to the formation of sulfonamides. Careful control of reaction conditions and purification of the final product are necessary to minimize the presence of these potential byproducts.

Derivatization and Functionalization of 2,6 Dimethoxypyridine 3 Sulfonyl Chloride

Formation of Sulfonamides from 2,6-Dimethoxypyridine-3-sulfonyl Chloride

The reaction of this compound with amines, a process known as aminolysis, is a primary method for the synthesis of a diverse range of sulfonamides. This reaction is fundamental in medicinal chemistry and materials science due to the varied biological and physical properties of the resulting sulfonamide compounds.

The sulfonyl chloride group of this compound is a potent electrophile, readily undergoing nucleophilic attack by primary and secondary amines. This reaction typically proceeds by the amine's nitrogen atom attacking the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. A base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction.

The reaction rate and yield can be influenced by several factors, including the steric hindrance of both the amine and the sulfonyl chloride, the nucleophilicity of the amine, and the reaction conditions such as solvent and temperature. Generally, primary amines react more readily than secondary amines due to lower steric hindrance.

Table 1: Representative Aminolysis Reactions of this compound

Amine Product Reaction Conditions
Aniline N-phenyl-2,6-dimethoxypyridine-3-sulfonamide Pyridine, CH2Cl2, rt
Diethylamine N,N-diethyl-2,6-dimethoxypyridine-3-sulfonamide Triethylamine, THF, 0°C to rt

Note: This table is illustrative and based on general reactivity patterns of sulfonyl chlorides. Specific experimental data for this compound was not available in the searched literature.

To improve the efficiency of sulfonamide synthesis, particularly with less reactive amines, various catalyst systems have been developed. These catalysts can activate the sulfonyl chloride, enhance the nucleophilicity of the amine, or facilitate the removal of the HCl byproduct. Common catalysts include Lewis acids and organocatalysts. For instance, metal oxides like ZnO nanoparticles and magnetic nanoparticles such as Fe3O4-DIPA have been reported to catalyze the sulfonylation of amines under mild conditions. While specific applications of these catalysts with this compound are not documented in the available literature, their general utility in sulfonamide synthesis suggests potential applicability.

Synthesis of Sulfonate Esters and Sulfonates

The reaction of this compound with alcohols or phenols provides access to the corresponding sulfonate esters. These esters are valuable as intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions.

Similar to aminolysis, the formation of sulfonate esters involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl chloride's sulfur atom. This reaction is also typically carried out in the presence of a non-nucleophilic base to scavenge the generated HCl. The reactivity of the hydroxyl-containing nucleophile is a key factor, with less sterically hindered and more nucleophilic alcohols reacting more readily.

Table 2: Formation of Sulfonate Esters from this compound

Alcohol/Phenol Product Reaction Conditions
Methanol Methyl 2,6-dimethoxypyridine-3-sulfonate Pyridine, Dichloromethane (B109758), 0°C
Phenol Phenyl 2,6-dimethoxypyridine-3-sulfonate Triethylamine, Toluene, rt

Note: This table is based on general principles of sulfonate ester synthesis. Specific research findings for this compound were not found.

The choice of base is crucial in the synthesis of sulfonate esters. Pyridine is a classic choice as it acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. Other tertiary amines like triethylamine and sterically hindered bases such as diisopropylethylamine are also commonly employed. In some cases, 4-dimethylaminopyridine (B28879) (DMAP) is used as a highly effective acylation catalyst in conjunction with a stoichiometric amount of a weaker base.

Reductive Transformations of the Sulfonyl Chloride Moiety

Synthesis of 2,6-Dimethoxypyridine-3-thiols

The conversion of sulfonyl chlorides to their corresponding thiols is a fundamental transformation in organic synthesis. For aromatic sulfonyl chlorides, this reduction can be accomplished through several methods. One common approach involves the use of zinc dust and an acid, such as sulfuric acid. sciencemadness.org For instance, the reduction of 3,4-dimethoxybenzenesulfonyl chloride has been successfully achieved by heating with zinc dust in the presence of concentrated sulfuric acid. sciencemadness.org Another effective reducing agent is lithium aluminum hydride. taylorfrancis.com Catalytic hydrogenation presents an alternative route, where the sulfonyl chloride is treated with hydrogen gas under moderate pressure in the presence of a palladium catalyst and a mild base to neutralize the hydrochloric acid formed during the reaction. taylorfrancis.com

Methods for Selective Reduction to Sulfinic Acids or Thiols

The selective reduction of sulfonyl chlorides can lead to either sulfinic acids or thiols, depending on the reaction conditions and the reducing agent employed. The electrochemical reduction of aromatic sulfonyl chlorides in aprotic media like dimethylsulfoxide has been shown to produce sulfinate ions as intermediates. researchgate.net The stability and subsequent reactivity of these sulfinates can be influenced by the reaction environment.

For the complete reduction to thiols, stronger reducing agents are typically required. As mentioned previously, reagents like lithium aluminum hydride or a combination of zinc and a strong acid can effectively convert sulfonyl chlorides to thiols. sciencemadness.orgtaylorfrancis.com Triphenylphosphine has also been reported as a reagent for the reduction of aryl sulfonyl chlorides to the corresponding aryl thiols. researchgate.net

Below is a table summarizing various reduction methods for sulfonyl chlorides:

Reducing Agent/MethodProduct(s)Notes
Zinc / H₂SO₄ThiolA classical method for the reduction of aromatic sulfonyl chlorides. sciencemadness.org
Lithium Aluminum HydrideThiolA powerful reducing agent suitable for this transformation. taylorfrancis.com
Catalytic Hydrogenation (Pd catalyst, H₂)ThiolRequires a base to neutralize the HCl byproduct. taylorfrancis.com
Electrochemical ReductionSulfinate (intermediate)Can lead to further reduction products depending on conditions. researchgate.net
TriphenylphosphineThiolAn efficient method for the synthesis of aryl thiols. researchgate.net

Introduction of Halogen Substituents on the Pyridine Ring

The introduction of halogen atoms onto the pyridine ring of this compound can significantly alter its chemical properties and provide handles for further functionalization.

Directed Halogenation to Yield Substituted Derivatives (e.g., 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride)

The electron-donating nature of the two methoxy (B1213986) groups at positions 2 and 6 of the pyridine ring directs electrophilic substitution to the 3- and 5-positions. However, with the sulfonyl chloride group already at the 3-position, electrophilic halogenation is expected to occur predominantly at the 5-position. Classical electrophilic aromatic substitution reactions, such as bromination, can be challenging with pyridines and often require harsh conditions. nih.gov However, for activated systems, milder conditions can sometimes be employed.

The synthesis of related halogenated pyridine sulfonyl chlorides, such as 5-bromo-2-methoxypyridine-3-sulfonyl chloride and 5-bromo-2-chloropyridine-3-sulfonyl chloride, has been documented, indicating that direct halogenation of such pyridine systems is feasible. uni.luscbt.com The synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves the bromination of 2-methoxy-5-fluoropyridine, showcasing a successful halogenation of a substituted pyridine ring. google.com

Influence of Halogenation on Reactivity of the Sulfonyl Chloride

The introduction of a halogen atom, such as bromine, at the 5-position of the pyridine ring is expected to influence the reactivity of the sulfonyl chloride group. The electron-withdrawing nature of the halogen will decrease the electron density of the pyridine ring. This, in turn, can affect the electrophilicity of the sulfur atom in the sulfonyl chloride group.

Generally, electron-withdrawing groups on the aromatic ring tend to increase the reactivity of the sulfonyl chloride towards nucleophiles. wikipedia.org This is because they help to stabilize the negative charge that develops on the sulfonyl group during the transition state of the nucleophilic attack. Therefore, 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride is anticipated to be more reactive towards nucleophiles compared to the non-halogenated parent compound. The reactivity of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides. wikipedia.org

The table below outlines the expected influence of halogenation on the reactivity of the sulfonyl chloride:

SubstituentPositionElectronic EffectExpected Influence on Sulfonyl Chloride Reactivity
Bromo5Electron-withdrawingIncrease
Chloro5Electron-withdrawingIncrease
Fluoro5Electron-withdrawingIncrease

Advanced Applications of 2,6 Dimethoxypyridine 3 Sulfonyl Chloride As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the sulfonyl chloride functionality, coupled with the directing and activating effects of the dimethoxy-substituted pyridine (B92270) scaffold, makes 2,6-Dimethoxypyridine-3-sulfonyl chloride a valuable precursor for the synthesis of diverse heterocyclic structures.

Ring Closure Reactions Involving the Sulfonyl Chloride Functionality

While specific examples detailing the use of this compound in ring closure reactions are not extensively documented in publicly available literature, the general reactivity of arylsulfonyl chlorides provides a strong indication of its potential. The sulfonyl chloride group is a well-established electrophile that readily reacts with nucleophiles to form sulfonamides. This sulfonamide linkage can then participate in intramolecular cyclization reactions to form a variety of sulfur-containing heterocycles. For instance, reaction with a bifunctional nucleophile, such as an amino alcohol or an amino thiol, would yield a sulfonamide intermediate poised for subsequent ring closure to afford sultams (cyclic sulfonamides). The electron-donating methoxy (B1213986) groups on the pyridine ring are expected to influence the reactivity of the sulfonyl chloride and the stability of any intermediates, potentially offering advantages in terms of reaction control and selectivity.

Multi-Component Reactions Incorporating the Pyridine Scaffold

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Pyridine derivatives are frequently employed in MCRs due to their ability to act as catalysts or as key structural components of the final product. Although specific MCRs involving this compound are not prominently reported, its structure suggests several possibilities. The pyridine nitrogen could act as a basic catalyst to promote condensation reactions, while the sulfonyl chloride could participate as an electrophilic partner. For example, in a reaction involving an amine, a carbonyl compound, and this compound, the formation of a complex heterocyclic system incorporating the dimethoxypyridine sulfonamide moiety is conceivable.

Role in Cross-Coupling Methodologies for C-C Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. The pyridine ring of this compound can be strategically functionalized to participate in these powerful transformations.

Prefunctionalization for Metal-Catalyzed Coupling Reactions

The pyridine ring of this compound can be prefunctionalized to introduce a handle for metal-catalyzed cross-coupling reactions. For instance, halogenation of the pyridine ring at the C4 or C5 position would provide a substrate suitable for Suzuki, Stille, Sonogashira, or Heck coupling reactions. The sulfonyl chloride group itself can also, under certain conditions, be a coupling partner in desulfonylative cross-coupling reactions. The presence of the methoxy groups can influence the electronic properties of the pyridine ring, thereby affecting the efficiency and regioselectivity of these coupling processes.

Table 1: Potential Cross-Coupling Reactions of Functionalized this compound Derivatives

Coupling ReactionRequired PrefunctionalizationPotential Product
Suzuki CouplingHalogenation (e.g., Br, I)Aryl- or vinyl-substituted dimethoxypyridine sulfonamide
Sonogashira CouplingHalogenation (e.g., I)Alkynyl-substituted dimethoxypyridine sulfonamide
Heck CouplingHalogenation (e.g., Br, I)Alkenyl-substituted dimethoxypyridine sulfonamide
Stille CouplingHalogenation (e.g., Br, I)Aryl-, vinyl-, or alkynyl-substituted dimethoxypyridine sulfonamide

Strategic Integration into Retrosynthetic Analyses of Target Molecules

In the retrosynthetic analysis of complex target molecules containing a substituted pyridine core, this compound can be considered a valuable starting material. Its pre-existing functional handles—the methoxy groups and the sulfonyl chloride—allow for a convergent synthetic strategy. For example, a target molecule containing a 2,6-dimethoxypyridine-3-sulfonamide (B2470978) moiety can be disconnected at the sulfonamide bond, leading back to this compound and the corresponding amine. Further disconnections can then be planned based on the potential for cross-coupling reactions on the pyridine ring.

Development of Novel Reagents and Ligands

The structural and electronic properties of this compound make it an attractive scaffold for the development of new reagents and ligands for catalysis. The pyridine nitrogen and the oxygen atoms of the methoxy and sulfonyl groups can act as coordination sites for metal ions. Modification of the sulfonyl chloride group, for instance, by reaction with chiral amines or phosphines, could lead to the synthesis of novel chiral ligands for asymmetric catalysis. The electron-rich nature of the dimethoxypyridine ring can also be exploited to tune the electronic properties of a metal center in a catalytic complex, potentially leading to enhanced reactivity and selectivity. While concrete examples of ligands derived from this specific compound are scarce in the literature, the principles of ligand design strongly support its potential in this area.

Design of Chiral Auxiliaries Derived from this compound

The use of this compound for the synthesis of novel chiral auxiliaries is a plausible yet underexplored area. Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily attaching to a prochiral substrate to direct a chemical reaction to favor one enantiomer or diastereomer over another.

The core concept would involve reacting the sulfonyl chloride group with a readily available chiral molecule, such as an amino acid or a chiral alcohol, to form a stable sulfonamide linkage. The inherent rigidity and defined stereoelectronic environment of the pyridine ring, combined with the steric and electronic influence of the methoxy groups, could create a well-defined chiral pocket. This environment could effectively shield one face of a reacting molecule, leading to high stereoselectivity in subsequent transformations like alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Table 1: Potential Structural Contributions to Chiral Induction

Structural Feature Potential Role in Asymmetric Synthesis
Sulfonyl Group Provides a strong, stable covalent linkage to the chiral molecule and can influence the conformation of the auxiliary-substrate complex.
Pyridine Ring Offers a rigid scaffold, limiting conformational flexibility and potentially participating in pi-stacking interactions.
Methoxy Groups (C2, C6) Exert significant steric hindrance, blocking one face of the reactive center. Their electron-donating nature also modulates the electronic properties of the pyridine ring.

| Pyridine Nitrogen | Can act as a Lewis base, coordinating to metal ions or other reagents, thereby organizing the transition state for enhanced stereocontrol. |

Despite this theoretical potential, specific examples and detailed research findings on the application of this compound as a chiral auxiliary are not present in the current body of scientific literature.

Ligand Scaffolds for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The 2,6-Dimethoxypyridine-3-sulfonyl moiety possesses several features that make it a candidate for incorporation into ligand scaffolds, although specific research on this compound for this purpose is lacking.

A ligand derived from this compound would offer multiple potential coordination sites for a metal center. The pyridine nitrogen is a classic Lewis basic site for metal coordination. Additionally, the oxygen atoms of the methoxy groups and the sulfonyl group could act as hemilabile or secondary binding sites, potentially stabilizing the metal complex and influencing its catalytic activity and selectivity.

Derivatization of the sulfonyl chloride, for example, by converting it into a sulfonamide bearing another coordinating group (like another pyridine, a phosphine, or an amine), could lead to the formation of bidentate or tridentate ligands. The electronic properties of such a ligand would be tuned by the substituents on the pyridine ring; the electron-donating methoxy groups would increase the electron density on the pyridine nitrogen, enhancing its coordinating ability.

Table 2: Potential Coordination Sites and Their Roles in Catalysis

Potential Site Ligand Class Possible Catalytic Applications
Pyridine Nitrogen N-donor Cross-coupling reactions, hydrogenation, oxidation
Methoxy Oxygens O-donor (hemilabile) Asymmetric catalysis, reaction selectivity control

Further research would be required to synthesize and evaluate such ligands in catalytic processes.

Applications in Materials Science Research

The incorporation of substituted pyridine units into functional materials is an active area of research. However, the specific use of this compound in this context has not been detailed in published studies.

Incorporation into Polymer Backbones for Functional Materials

Pyridine-containing polymers are known for their unique properties, including thermal stability, chemical resistance, and potential for metal coordination. While research exists on polymers derived from related compounds like 2,6-diaminopyridine, the use of this compound as a monomer or functionalizing agent is not documented.

Theoretically, the sulfonyl chloride group could be used in several ways:

Polycondensation: It could react with difunctional nucleophiles (e.g., diamines, diols) to form polysulfonamides or polysulfonates. The rigid pyridine backbone would likely impart high thermal stability to the resulting polymer.

Post-Polymerization Modification: The sulfonyl chloride could be grafted onto existing polymers containing nucleophilic sites (e.g., hydroxyl or amine groups) to introduce the 2,6-dimethoxypyridine (B38085) moiety as a functional side chain. These side chains could serve as metal binding sites, creating polymer-supported catalysts or materials for heavy metal sequestration.

A derivative, 2,6-Dimethoxypyridine-3-boronic acid, has been noted for its use in creating advanced materials, including polymers. chemimpex.com This suggests that the core 2,6-dimethoxypyridine structure is of interest in materials science. chemimpex.com

Precursor for Advanced Organic Electronic Materials

Pyridine and its derivatives are often used in organic electronic materials due to the electron-deficient nature of the pyridine ring, which facilitates electron transport. The parent compound, 2,6-Dimethoxypyridine, has been used as a dopant and Lewis base to passivate surface defects in the electron transport layer of perovskite solar cells, enhancing mobility and conductivity. researchgate.net

While this compound itself is not directly cited as a precursor, its structural components are relevant to the design of organic electronic materials.

Electron-Deficient Core: The pyridine ring is inherently electron-deficient.

Electronic Tuning: The electron-donating methoxy groups and the strongly electron-withdrawing sulfonyl group would create a significant dipole and modulate the frontier molecular orbital (HOMO/LUMO) energy levels of any resulting material. This tuning is critical for optimizing charge injection/transport and device performance in applications like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

The sulfonyl chloride handle provides a reactive site for synthesizing more complex, conjugated molecules. By reacting it with other aromatic or heteroaromatic compounds through sulfonamide or sulfonate ester linkages, it could serve as a building block for novel donor-acceptor molecules or conjugated polymers for optoelectronic applications.

Computational Chemistry and Theoretical Studies on 2,6 Dimethoxypyridine 3 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can elucidate charge distribution, molecular orbital energies, and reactive sites, providing a quantitative basis for understanding the chemical behavior of 2,6-Dimethoxypyridine-3-sulfonyl chloride.

DFT calculations enable the mapping of electron density across the molecular structure of this compound, revealing the effects of its constituent functional groups. The pyridine (B92270) ring, substituted with two electron-donating methoxy (B1213986) groups (-OCH₃) and a potent electron-withdrawing sulfonyl chloride group (-SO₂Cl), exhibits a highly polarized electronic landscape.

The methoxy groups at positions 2 and 6 enrich the pyridine ring with electron density through resonance effects. Conversely, the sulfonyl chloride group at position 3 strongly withdraws electron density due to the high electronegativity of the oxygen and chlorine atoms. This push-pull electronic effect results in a non-uniform charge distribution. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize these charge distributions. Regions of high electron density (negative potential), typically associated with the oxygen and nitrogen atoms, are depicted as red or yellow, while electron-deficient areas (positive potential), such as the sulfur atom and the carbon atoms adjacent to the sulfonyl group, are shown in blue.

This detailed charge mapping is crucial for predicting how the molecule will interact with other reagents. The table below illustrates a hypothetical distribution of Mulliken atomic charges calculated using a DFT method, showcasing the charge polarization.

AtomPredicted Mulliken Charge (a.u.)
N1 (Pyridine)-0.55
C2 (Pyridine)+0.30
C3 (Pyridine)-0.15
C4 (Pyridine)+0.10
C5 (Pyridine)-0.10
C6 (Pyridine)+0.30
S (Sulfonyl)+1.20
O (Sulfonyl)-0.65
Cl (Chloride)-0.25
O (Methoxy at C2)-0.40
O (Methoxy at C6)-0.40

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting reactivity. The distribution of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly on the nitrogen atom and the carbon atoms at positions 4 and 5, which are activated by the methoxy groups. These locations represent the primary nucleophilic sites, prone to attack by electrophiles. masterorganicchemistry.comresearchgate.net

Conversely, the LUMO is anticipated to be centered on the electron-deficient sulfonyl chloride group, specifically on the sulfur atom. youtube.com This makes the sulfur atom the principal electrophilic site, highly susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com Such reactions often proceed via nucleophilic aromatic substitution or reaction at the sulfonyl group. nih.gov The carbon atom (C3) attached to the sulfonyl chloride group also exhibits electrophilic character. Understanding these reactive centers is vital for designing synthetic routes involving this compound. nih.gov

Conformation Analysis and Conformational Landscapes

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis helps identify the most stable arrangements of the molecule and the energy barriers between them.

The primary degrees of freedom are the rotation around the C3-S bond and the C2-O and C6-O bonds of the methoxy groups. The most stable conformation will likely involve a staggered arrangement that minimizes steric hindrance between the bulky sulfonyl chloride group, the adjacent methoxy group, and the pyridine ring nitrogen. The methoxy groups themselves will adopt orientations that reduce steric clash with neighboring atoms. It is predicted that the global minimum energy conformation would feature the S-Cl bond oriented away from the pyridine ring to minimize electrostatic repulsion.

The rotation around the C3-S bond is a key conformational process. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The energy maxima on this surface correspond to transition states between stable conformations, and the energy difference between a minimum and a maximum is the rotational barrier.

The rotational barrier for the sulfonyl chloride group is expected to be significant due to steric interactions with the ortho-methoxy group at the C2 position and the nitrogen atom of the pyridine ring. High rotational barriers indicate that the molecule may exist as a mixture of distinct conformers at room temperature. The table below presents hypothetical relative energies for different dihedral angles of the C2-C3-S-Cl bond, illustrating the concept of a rotational barrier.

Dihedral Angle (C2-C3-S-Cl)Relative Energy (kcal/mol)Conformation
5.0Eclipsed
60°0.5Gauche
120°4.5Eclipsed
180°0.0Anti

Note: These values are illustrative examples of a conformational energy profile.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in exploring potential reaction mechanisms. By modeling the entire reaction coordinate, from reactants to products, including high-energy transition states, researchers can gain a detailed understanding of reaction kinetics and thermodynamics.

For this compound, a common reaction involves the nucleophilic substitution at the sulfonyl group. For example, in a reaction with an amine, the nitrogen atom of the amine would attack the electrophilic sulfur atom. DFT calculations can be used to model this process.

The first step would be the location of the transition state structure for the nucleophilic attack. This is a high-energy species where the new N-S bond is partially formed, and the S-Cl bond is partially broken. The energy of this transition state determines the activation energy of the reaction. Computational methods can precisely calculate the geometry and energy of this transition state. nih.gov

Following the reaction pathway from the transition state in both directions (Intrinsic Reaction Coordinate analysis) confirms that it connects the reactants (this compound and the amine) and the intermediate or product (the resulting sulfonamide). This type of modeling can be used to predict reaction rates, understand substituent effects, and rationalize experimental observations, providing a powerful tool for synthetic planning. mdpi.com

Computational Prediction of Reaction Intermediates

While specific computational studies on the reaction intermediates of this compound are not extensively available in the current literature, plausible reaction pathways and intermediates can be predicted based on the known reactivity of related pyridine sulfonyl chlorides. A common reaction involving such compounds is their interaction with nucleophiles.

A likely mechanistic pathway involves the initial formation of a Meisenheimer-like intermediate. In this scenario, a nucleophile would attack the electron-deficient pyridine ring, which is activated by the strongly electron-withdrawing sulfonyl chloride group. The methoxy groups at the 2 and 6 positions, being electron-donating, would influence the regioselectivity of the nucleophilic attack.

Density Functional Theory (DFT) calculations are a primary tool for modeling such reaction intermediates. By calculating the geometries and energies of the reactants, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed. For this compound, computational models would likely predict the formation of a tetrahedral intermediate at the carbon atom bearing the sulfonyl chloride group upon nucleophilic attack.

Table 1: Predicted Reaction Intermediates in the Nucleophilic Substitution of this compound

IntermediatePredicted StructureComputational MethodKey Features
Reactant ComplexInitial association of the nucleophile with the pyridine ring.DFT (B3LYP/6-31G)Non-covalent interactions, pre-organization for reaction.
Transition State 1Formation of the C-Nucleophile bond and simultaneous elongation of the C-S bond.DFT (B3LYP/6-31G)Imaginary frequency corresponding to the reaction coordinate.
Tetrahedral IntermediateThe nucleophile is fully bonded to the pyridine ring, and the sulfonyl chloride group is displaced.DFT (B3LYP/6-31G)Sp3 hybridized carbon at the site of substitution.
Transition State 2Cleavage of the C-S bond to release the sulfonyl chloride group.DFT (B3LYP/6-31G)Imaginary frequency corresponding to bond breaking.
Product ComplexThe substituted pyridine product associated with the leaving group.DFT (B3LYP/6-31G*)Non-covalent interactions between the products.

Note: The data in this table is illustrative and based on general principles of computational chemistry as applied to similar reaction types. Specific computational studies on this compound are required for validated data.

Energetic Profiles of Key Transformations

The energetic profile of a chemical reaction provides crucial information about its feasibility and kinetics. For the key transformations of this compound, such as nucleophilic substitution, computational chemistry can be employed to calculate the activation energies and reaction enthalpies.

Table 2: Hypothetical Energetic Profile for a Nucleophilic Substitution of this compound

SpeciesRelative Energy (kcal/mol)Computational Method
Reactants0.0DFT (B3LYP/6-311+G(d,p))
Transition State 1+15.2DFT (B3LYP/6-311+G(d,p))
Tetrahedral Intermediate-5.8DFT (B3LYP/6-311+G(d,p))
Transition State 2+12.5DFT (B3LYP/6-311+G(d,p))
Products-10.3DFT (B3LYP/6-311+G(d,p))

Note: The energy values in this table are hypothetical and serve as an example of what a computational study might reveal. The actual energetic profile would depend on the specific nucleophile and reaction conditions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structures and understand electronic environments.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical predictions of NMR chemical shifts for this compound can be achieved with high accuracy using quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for this purpose.

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For this compound, the calculations would predict the ¹H and ¹³C chemical shifts for the pyridine ring protons and carbons, as well as for the methoxy groups. These theoretical values can be compared to experimental spectra to aid in signal assignment and structural verification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H48.15-
H57.30-
OCH₃ (C2)4.05-
OCH₃ (C6)4.10-
C2-162.5
C3-115.0
C4-145.2
C5-118.9
C6-163.0
OCH₃ (C2)-54.5
OCH₃ (C6)-55.0

Note: These chemical shifts are estimated based on computational models and substituent effects. Experimental verification is necessary for confirmation.

Simulation of Mass Spectrometry Fragmentation Patterns

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Computational chemistry can simulate the fragmentation patterns observed in mass spectra, providing insights into the molecule's stability and the pathways through which it breaks apart upon ionization.

For this compound, computational simulations would involve calculating the energies of the parent molecular ion and various potential fragment ions. The most likely fragmentation pathways correspond to the formation of the most stable fragment ions.

Common fragmentation pathways for sulfonyl chlorides include the loss of SO₂ and the cleavage of the bond between the pyridine ring and the sulfonyl group. The presence of the methoxy groups would also influence the fragmentation, potentially leading to the loss of methyl radicals or formaldehyde.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment StructurePlausible Fragmentation Pathway
237/239[M]⁺Molecular ion
173/175[M - SO₂]⁺Loss of sulfur dioxide
138[M - SO₂Cl]⁺Cleavage of the C-S bond
123[M - SO₂Cl - CH₃]⁺Loss of a methyl radical from the [M - SO₂Cl]⁺ fragment
108[M - SO₂Cl - 2CH₃]⁺Loss of two methyl radicals

Note: The m/z values are based on the most abundant isotopes. The proposed fragmentation patterns are predictive and based on the general behavior of similar compounds in mass spectrometry.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While NMR spectroscopy is a standard method for structural elucidation, specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and 2D NMR correlations (like COSY or HSQC) for 2,6-Dimethoxypyridine-3-sulfonyl chloride, have not been published in the available literature. Without experimental data, a detailed analysis of reaction progress, purity, or backbone assignment cannot be accurately reported.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published studies were found that report the exact mass determination of this compound via HRMS. This technique would be used to confirm the molecular formula (C₇H₈ClNO₄S), but the specific experimental results are not available.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Derivatization Product Analysis

Research exists on the use of related compounds, such as pyridine-3-sulfonyl chloride, as derivatizing agents for LC-ESI-MS/MS analysis of other molecules, like steroidal estrogens. These studies focus on the fragmentation patterns of the resulting derivatives to enhance analytical sensitivity. However, this body of research does not concern the analysis of this compound itself or its specific derivatization products.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths and angles. A search of crystallographic databases and the wider literature did not yield any results for a solved crystal structure of this compound. Therefore, no information on its solid-state conformation, bond parameters, or crystal packing is available.

Due to the absence of specific research data for this compound in the requested analytical areas, the generation of a scientifically accurate and detailed article as per the outline is not feasible at this time.

Determination of Molecular Geometry and Bond Lengths

In such compounds, the sulfur atom at the core of the sulfonyl chloride group adopts a distorted tetrahedral geometry. It is covalently bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the pyridine (B92270) ring. The bond angles around the sulfur atom typically deviate from the ideal tetrahedral angle of 109.5° due to the varying electronic and steric demands of the substituents. For instance, the O-S-O angle is generally larger, while the C-S-Cl angle is smaller. The pyridine ring itself is planar, with the methoxy (B1213986) groups lying nearly in the same plane.

Table 1: Typical Bond Lengths and Angles for a Pyridine Sulfonyl Chloride Moiety (Based on Analogous Structures)

Bond/AngleAtom Pair/TripletTypical Value
Bond LengthS=O~1.42 - 1.44 Å
Bond LengthS-Cl~2.05 - 2.08 Å
Bond LengthS-C (pyridine)~1.76 - 1.78 Å
Bond LengthC-O (methoxy)~1.35 - 1.37 Å
Bond AngleO=S=O~122 - 125°
Bond AngleO=S-Cl~106 - 108°
Bond AngleO=S-C~108 - 110°
Bond AngleC-S-Cl~100 - 103°

Note: These values are representative and can vary based on the specific crystalline environment and substituents on the pyridine ring.

Investigation of Intermolecular Interactions in Crystalline Derivatives

Hydrogen Bonds: Although the parent sulfonyl chloride lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are prevalent. nih.gov The hydrogen atoms on the pyridine ring and methoxy groups can act as donors, interacting with the electronegative oxygen atoms of the sulfonyl group or the nitrogen atom of an adjacent pyridine ring. nih.gov These interactions contribute significantly to the formation of a stable, three-dimensional network in the crystal lattice. nih.gov

Halogen Bonds: The chlorine atom of the sulfonyl chloride group can act as a halogen bond donor, interacting with electron-rich atoms like the sulfonyl oxygens (Cl···O). nih.gov These interactions, where the chlorine atom is attracted to a nucleophilic region on a neighboring molecule, play a notable role in the crystal packing. nih.gov

π-π Stacking: Aromatic π-π stacking interactions may also occur between the pyridine rings of adjacent molecules, further stabilizing the crystal structure. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. HPLC and GC-MS are powerful tools for separating the target compound from impurities and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the purity of sulfonyl chlorides and related compounds. nih.gov The high reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, requires careful method development. nih.govpatsnap.com Often, a derivatization step is employed where the sulfonyl chloride is reacted with a nucleophile (like an amine) to form a more stable sulfonamide, which can then be analyzed. patsnap.com However, direct analysis is also possible under anhydrous or controlled conditions. sielc.com

A typical HPLC method for a pyridine sulfonyl derivative would involve a C18 column and a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.comnih.gov

Table 2: Example HPLC Method Parameters for Analysis of a Pyridine Sulfonyl Derivative

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) patsnap.com
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Gradient Linear gradient, e.g., starting at 40% B to 80% B over 18 minutes nih.gov
Flow Rate 1.0 mL/min patsnap.com
Column Temp. 30 °C patsnap.com
Detection UV detector at 230 nm patsnap.com
Injection Vol. 10 µL patsnap.com

This method allows for the separation of the main compound from non-volatile impurities, starting materials, and degradation products like the corresponding sulfonic acid, which would be formed upon hydrolysis. patsnap.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying volatile byproducts that may be present in the final product or in reaction mixtures during the synthesis of this compound. nih.gov Due to the low thermal stability of many sulfonyl chlorides, direct GC analysis can be challenging, sometimes leading to on-column degradation. nih.govcore.ac.uk In such cases, derivatization to a more thermally stable compound, such as a sulfonamide, can be performed prior to analysis. nih.govcore.ac.uk

GC-MS is particularly useful for detecting residual solvents and volatile byproducts from side reactions. Potential byproducts in the synthesis of pyridine sulfonyl chlorides could include chlorinated pyridine species or phosphorus oxychloride if phosphorus-based chlorinating agents are used. google.com The mass spectrometer provides definitive identification of these components based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Table 3: Potential Volatile Byproducts in the Synthesis of this compound

Compound NamePotential OriginDetection Method
Dichloromethane (B109758)Reaction or extraction solvent chemicalbook.comGC-MS
Phosphorus OxychlorideByproduct from chlorination reactions google.comGC-MS
Thionyl ChlorideExcess chlorinating agent chemicalbook.comGC-MS
5-Chloro-2,6-dimethoxypyridineSide-product from chlorination reactions google.comGC-MS
2,6-Dimethoxypyridine (B38085)Unreacted starting materialGC-MS

Future Research Directions and Perspectives

Development of Asymmetric Synthesis Methodologies Using 2,6-Dimethoxypyridine-3-sulfonyl Chloride

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the continuous development of asymmetric synthesis. Future research could focus on utilizing this compound as a key reagent in novel asymmetric transformations.

One promising avenue is its use in the synthesis of chiral sulfonamides and related sulfur-containing compounds. Methodologies involving chiral catalysts or auxiliaries could be developed to control the stereochemical outcome of reactions at the sulfur atom or at a prochiral center in the reacting partner. For instance, the development of catalytic enantioselective methods for the desymmetrization of meso-diols using this compound would provide access to valuable chiral building blocks. nih.gov

Furthermore, drawing inspiration from existing organocatalytic asymmetric radical sulfonylation reactions, new protocols could be designed where this compound acts as the source of the sulfonyl group. nih.govresearchgate.net The electronic properties of the dimethoxy-substituted pyridine (B92270) ring may offer unique advantages in modulating the reactivity and selectivity of the sulfonyl radical intermediate.

Table 1: Potential Asymmetric Methodologies

MethodologyDescriptionPotential Outcome
Chiral Catalyst-controlled SulfonylationUse of chiral Lewis bases or phase-transfer catalysts to mediate the reaction of this compound with nucleophiles.Enantiomerically enriched sulfonamides and sulfonate esters.
Chiral Auxiliary ApproachAttachment of a chiral auxiliary to the nucleophile prior to reaction with this compound, followed by removal of the auxiliary.Diastereoselective synthesis of chiral sulfur compounds.
Asymmetric OrganocatalysisDevelopment of organocatalytic systems that activate this compound for asymmetric addition to prochiral substrates.Access to a wide range of chiral sulfones and related derivatives.

Exploration of Novel Catalytic Applications and Organocatalysis

The pyridine scaffold is a common feature in many ligands and organocatalysts. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel catalytic systems.

Future work could involve the functionalization of the sulfonyl chloride group to append various catalytic moieties. For example, reaction with chiral amines could lead to a new class of sulfonamide-based organocatalysts. nih.gov The methoxy (B1213986) groups on the pyridine ring can be expected to influence the electronic and steric environment of the catalytic center, potentially leading to improved activity and selectivity.

Additionally, the compound itself could be explored as a precursor in catalytic processes. For instance, it could be used in transition metal-catalyzed cross-coupling reactions to introduce the 2,6-dimethoxypyridine-3-sulfonyl group into organic molecules, a moiety that could serve as a directing group or a pharmacophore.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. mdpi.com The synthesis of sulfonyl chlorides and their subsequent reactions can be exothermic and may involve corrosive reagents, making them ideal candidates for implementation in continuous flow systems. rsc.orgnih.gov

Future research should focus on developing a continuous flow protocol for the synthesis of this compound. This would not only enhance the safety and efficiency of its production but also enable its direct integration into multi-step continuous manufacturing processes for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.comresearchgate.net The use of microreactors could allow for precise control over reaction parameters, leading to higher yields and purities. google.comelveflow.com

Table 2: Advantages of Flow Chemistry for this compound

ParameterAdvantage in Flow Chemistry
SafetyEnhanced control over reaction exotherms and containment of hazardous reagents. nih.gov
EfficiencyIncreased reaction rates and higher throughput due to improved heat and mass transfer. mdpi.com
ScalabilityFacile scaling of production by extending reaction time or using parallel reactors.
IntegrationSeamless integration into multi-step continuous manufacturing processes.

Computational Design of New Reactivity Modes for the Pyridine Sulfonyl Chloride Core

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research for predicting reactivity and guiding experimental design. nih.gov In silico studies can provide valuable insights into the electronic structure and reactivity of this compound.

Future research in this area could employ Density Functional Theory (DFT) and other computational methods to:

Analyze the electronic properties: Investigate the influence of the two methoxy groups on the electron density of the pyridine ring and the reactivity of the sulfonyl chloride group.

Model reaction mechanisms: Elucidate the transition states and reaction pathways for various transformations involving this compound, including its reactions with different nucleophiles and in catalytic cycles. rsc.org

Design novel catalysts and reagents: Computationally screen for new catalysts that can effectively activate the pyridine sulfonyl chloride core for desired transformations.

Predict biological activity: Use molecular docking and other in silico methods to design and predict the binding of derivatives of this compound to biological targets, such as enzymes. tandfonline.comnih.gov

Expansion of the Synthetic Scope to Untapped Areas of Chemical Space

The unique structural and electronic features of this compound provide opportunities to explore new areas of chemical space. nih.gov The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a dimethoxy substitution pattern, along with a versatile sulfonyl chloride handle, opens up avenues for the synthesis of novel compounds with potentially interesting biological activities. rsc.org

Future synthetic efforts could focus on:

Late-stage functionalization: Utilizing this compound for the late-stage functionalization of complex molecules to rapidly generate analogues with improved properties.

Synthesis of macrocycles: Employing this reagent in the synthesis of macrocyclic sulfonamides, a class of compounds with significant therapeutic potential. york.ac.uk

Diversity-oriented synthesis: Using this compound as a building block in diversity-oriented synthesis to create libraries of novel pyridine-containing compounds for high-throughput screening.

C-H functionalization: Exploring the potential of the 2,6-dimethoxypyridine (B38085) moiety to direct C-H functionalization reactions at other positions on the pyridine ring or on appended substrates. researchgate.net

By pursuing these research directions, the scientific community can harness the full synthetic potential of this compound, leading to the development of new synthetic methods, catalysts, and functional molecules with applications in various fields of chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing sulfonamide derivatives using 2,6-dimethoxypyridine-3-sulfonyl chloride?

  • Methodological Answer : The compound is typically reacted with primary or secondary amines in anhydrous solvents (e.g., dichloromethane or THF) under inert atmospheres. For example, in the synthesis of N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, the sulfonyl chloride was coupled with the amine at room temperature, followed by purification via recrystallization. Characterization includes single-crystal X-ray diffraction (mean C–C bond length: 0.002 Å, R factor: 0.034), NMR, and elemental analysis .

Q. How can researchers ensure the purity of this compound prior to use in sensitive reactions?

  • Methodological Answer : Pharmacopeial methods are applicable:

TestRequirementMethod Reference
Chloride identificationReaction with silver nitrate yields precipitate
Heavy metals≤20 μg/g (Method A, USP)
Loss on drying≤5.0 mg/g at 105°C
Clarity and color tests (1.0 g in 10 mL water) are also critical to confirm absence of impurities .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • In case of exposure: Rinse skin/eyes with water for ≥15 minutes; seek medical attention .
  • Dispose of waste via licensed hazardous waste contractors, adhering to federal/state regulations .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the sulfonylation efficiency of this compound?

  • Methodological Answer : The 2,6-dimethoxy groups act as electron-donating substituents, stabilizing the pyridine ring and enhancing electrophilicity at the 3-position sulfonyl group. Computational studies (e.g., DFT) can model charge distribution, while experimental validation involves comparing reaction rates with analogs lacking methoxy groups. X-ray data (e.g., bond angles/planarity) from derivatives like N-(2,6-dimethoxypyridin-3-yl)-carbazole sulfonamide provide structural insights .

Q. What experimental strategies mitigate hydrolysis of this compound during prolonged reactions?

  • Methodological Answer :

  • Use rigorously anhydrous solvents (e.g., distilled dichloromethane over molecular sieves).
  • Maintain reaction temperatures below 0°C to slow hydrolysis kinetics.
  • Monitor reaction progress via TLC or in situ IR spectroscopy to detect premature degradation.
  • Stabilize the compound with desiccants during storage (e.g., in sealed containers with silica gel) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across solvents?

  • Methodological Answer : Divergent results often stem from solvent polarity, trace moisture, or competing side reactions. Systematic approaches include:

  • Replicating studies under controlled humidity (e.g., glovebox vs. ambient conditions).
  • Comparing kinetic data (e.g., hydrolysis rates in acetonitrile vs. THF) using HPLC or conductometry.
  • Cross-validating with computational models (e.g., COSMO-RS) to predict solvent effects on reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.